molecular formula C8H7ClN2 B1646614 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-77-3

6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1646614
CAS No.: 1190311-77-3
M. Wt: 166.61 g/mol
InChI Key: HQZNAOPBKYQWFY-UHFFFAOYSA-N
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Description

“6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the empirical formula C8H7ClN2. It is a solid substance . The SMILES string representation of this compound is ClC1=CC=C2C(NC©=C2)=N1 .


Molecular Structure Analysis

The InChI string for “this compound” is 1S/C8H7ClN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) . This string provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their activities against FGFR1, 2, and 3 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 166.61 .

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine serves as a versatile building block in the synthesis of various heterocyclic compounds. For instance, its derivatives, such as 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, allow for the creation of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement reactions. This pathway opens up avenues for synthesizing compounds with potential applications in medicinal chemistry and agrochemicals, demonstrating the compound's significance in facilitating diverse chemical transformations (Figueroa‐Pérez et al., 2006).

Applications in Medicinal Chemistry

The chemical versatility of this compound extends to the field of medicinal chemistry, where its derivatives are explored for their potential therapeutic applications. Research into the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones showcases the compound's role in producing useful adducts for developing agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Heterocyclic Compound Synthesis

The creation of heterocyclic compounds, particularly pyrrolo[1,2-a]quinoxalines, through 1,3-dipolar cycloaddition reactions further illustrates the compound's utility in synthetic organic chemistry. This process not only highlights the compound's reactivity but also its potential for generating structurally diverse heterocycles that could have significant implications in drug discovery and development (Kim et al., 1990).

Electronic and Optical Material Development

Moreover, this compound derivatives have been studied for their structural, optical, and electronic properties, demonstrating their potential in material science. For instance, the investigation into pyridine derivatives for their electronic and diode characteristics opens new pathways for utilizing these compounds in electronic devices and photosensors, which could have wide-ranging technological applications (Zedan et al., 2020).

Mechanism of Action

The mechanism of action of “6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine” is not clearly recognized . More research is needed to understand its biological activities and potential therapeutic applications.

Safety and Hazards

The compound is classified as Eye Dam. 1 according to GHS classification, indicating it can cause serious eye damage . The safety precautions include avoiding eye contact and seeking immediate medical attention if the compound gets in the eyes .

Future Directions

The future research directions for “6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine” and related compounds could involve further exploration of their biological activities and potential applications in cancer therapy . More studies are needed to understand their mechanisms of action and to conduct structure-activity relationship (SAR) research .

Properties

IUPAC Name

6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZNAOPBKYQWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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